molecular formula C24H21N3O2 B12170462 N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide

Cat. No.: B12170462
M. Wt: 383.4 g/mol
InChI Key: TXGQPUUSWTZHPA-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, and an acetylamino group, which can influence its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring through Fischer indole synthesis, followed by the introduction of the phenyl group via Friedel-Crafts acylation. The acetylamino group can be introduced through acetylation of an amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The acetylamino group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The acetylamino group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its indole moiety and acetylamino group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(2-phenylindol-1-yl)acetamide

InChI

InChI=1S/C24H21N3O2/c1-17(28)25-20-11-7-12-21(15-20)26-24(29)16-27-22-13-6-5-10-19(22)14-23(27)18-8-3-2-4-9-18/h2-15H,16H2,1H3,(H,25,28)(H,26,29)

InChI Key

TXGQPUUSWTZHPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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